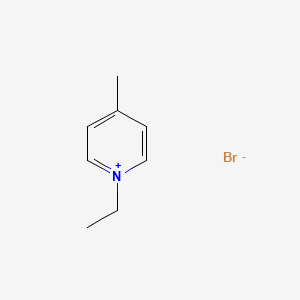

1-Ethyl-4-methylpyridinium bromide

Description

Overview of Pyridinium-Based Ionic Liquids in Modern Chemistry

Pyridinium-based ionic liquids are a subclass of ionic liquids (ILs) that feature a pyridinium (B92312) cation. mdpi.com These compounds are salts that exist in a liquid state at or near room temperature. sigmaaldrich.com The defining characteristic of these ILs is the presence of a pyridine (B92270) ring, which can be functionalized at various positions to tune the resulting physicochemical properties. acs.org This adaptability allows for the strategic design of ILs with specific characteristics such as thermal stability, viscosity, and solubility. acs.org

In modern chemistry, pyridinium-based ionic liquids are valued for their negligible vapor pressure, high thermal stability, and their ability to dissolve a wide array of substances, including both polar and nonpolar compounds. sigmaaldrich.com These properties make them attractive as "green solvents" and have led to their use in a variety of applications, including organic synthesis, catalysis, and electrochemistry. researchgate.netnih.gov

Significance of 1-Ethyl-4-methylpyridinium Bromide within the Broader Ionic Liquid Landscape

This compound, a quaternary pyridinium salt, holds a specific position within the diverse field of ionic liquids. Its structure consists of a pyridinium cation with an ethyl group and a methyl group attached to the nitrogen and carbon atoms of the pyridine ring, respectively, paired with a bromide anion. This particular combination of cation and anion imparts a unique set of properties that make it a subject of interest in various research areas.

The presence of the bromide anion has been shown to be a significant factor in the performance of pyridinium-based ionic liquids. For instance, in certain enzymatic reactions, pyridinium-based ILs with a bromide anion have demonstrated an ability to enhance lipase (B570770) hydrolytic activity in a methanol (B129727) co-solvent system, a feat not achieved by their counterparts with a tetrafluoroborate (B81430) anion. nih.gov Molecular dynamics studies suggest that the bromide anion contributes to the stability of the enzyme's conformation. nih.gov

Furthermore, this compound is recognized for its utility as a catalyst and a medium in organic synthesis, as well as an electrolyte in electrochemical applications. acs.org Its thermal stability and ability to act as a solvent for a range of reactants contribute to its significance in the ongoing development of more efficient and environmentally benign chemical processes. acs.org

Historical Development and Evolution of Quaternary Pyridinium Salts in Academic Inquiry

The academic inquiry into quaternary pyridinium salts has a history that predates the modern focus on ionic liquids. Initially, these compounds were primarily investigated for their germicidal properties and were categorized as cationic surfactants. nih.gov A 2008 review highlights that extensive research has been conducted to modify the properties of these salts, expanding their applications far beyond their initial use as disinfectants. nih.gov

The synthesis of quaternary pyridinium salts is typically achieved through the quaternization of pyridine with an alkyl halide, a reaction that has been a fundamental part of organic chemistry for many years. semanticscholar.orgacs.org This process involves the formation of a carbon-to-nitrogen bond, resulting in a positively charged pyridinium cation. acs.org

Over time, the focus of research on quaternary pyridinium salts has shifted and expanded significantly. The recognition of their potential as versatile platforms for creating materials with tunable properties led to their exploration in a wide range of scientific and industrial fields. researchgate.net This evolution in academic inquiry has seen pyridinium salts transition from being viewed as simple surfactants to being recognized as highly versatile compounds with applications in catalysis, electrochemistry, and materials science. researchgate.netrsc.org The development of pyridinium-based ionic liquids, including this compound, represents a significant milestone in this evolutionary journey, driven by the quest for novel materials with unique and valuable functionalities. sigmaaldrich.comnih.gov

Detailed Research Findings

Physicochemical Properties of Pyridinium-Based Ionic Liquids

The physicochemical properties of pyridinium-based ionic liquids are a key area of research, as these properties determine their suitability for various applications. A study on a series of pyridinium-based ionic liquids reported their density, viscosity, and surface tension over a range of temperatures. researchgate.net For instance, the density and viscosity of these liquids generally decrease with increasing temperature. researchgate.net

Below is an interactive data table summarizing some of the key physicochemical properties of selected pyridinium-based ionic liquids.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 32353-49-4 | C8H12BrN | 202.10 | 127-131 |

| 1-Butylpyridinium (B1220074) bromide | 874-80-6 | C9H14BrN | 216.12 | 133-135 |

| 1-Hexylpyridinium (B1223320) bromide | 4761-64-6 | C11H18BrN | 244.17 | 88-90 |

| 1-Octylpyridinium bromide | 4761-65-7 | C13H22BrN | 272.22 | 70-72 |

| 1-Butyl-3-methylpyridinium (B1228570) bromide | 90344-93-1 | C10H16BrN | 230.14 | N/A |

Synthesis and Characterization

The synthesis of pyridinium-based ionic liquids is a well-established area of chemical research. The most common method for preparing quaternary pyridinium salts is through the quaternization reaction of pyridine or its derivatives with an alkyl halide. semanticscholar.org For example, the synthesis of N-butylpyridinium bromide can be achieved by reacting pyridine with butyl bromide. mdpi.com

Recent research has also explored more environmentally friendly synthesis methods, such as solvent-free and microwave-assisted reactions, to produce substituted pyridinium bromides. acs.org These greener approaches often result in shorter reaction times and higher yields compared to conventional methods. acs.org

The characterization of these compounds is typically performed using a variety of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the synthesized ionic liquids. nih.gov For instance, the 1H NMR spectrum of N-butylpyridinium bromide shows characteristic peaks corresponding to the protons on the pyridinium ring and the butyl chain. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-4-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.BrH/c1-3-9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBRZOWPIBQUEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559315 | |

| Record name | 1-Ethyl-4-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32353-49-4 | |

| Record name | 1-Ethyl-4-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-4-methylpyridinium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 1 Ethyl 4 Methylpyridinium Bromide

Established Synthetic Pathways for 1-Ethyl-4-methylpyridinium Bromide

The primary and most direct route to synthesizing this compound is through the quaternization of 4-methylpyridine (B42270). chemicalbook.comnih.gov This process involves the formation of a quaternary ammonium (B1175870) salt by reacting the tertiary amine (4-methylpyridine) with an alkyl halide. mdpi.com

N-Alkylation Reactions of 4-Methylpyridine

N-alkylation is the cornerstone of synthesis for this compound. The reaction involves the direct ethylation of the nitrogen atom in the 4-methylpyridine ring. The most common ethylating agent for this purpose is ethyl bromide.

A general and straightforward procedure involves mixing equimolar amounts of 4-methylpyridine (also known as γ-picoline) and ethyl bromide. chemicalbook.com The reaction proceeds, often without the need for a solvent, and is typically stirred for 24 to 30 hours in the dark to prevent potential side reactions induced by light. chemicalbook.com The completion of the reaction is marked by the formation of a solid product, which is the desired this compound. chemicalbook.com In many cases, the product is of sufficient purity and does not require extensive purification. chemicalbook.com

Mechanistic Considerations in Quaternization Reactions

The quaternization of 4-methylpyridine with ethyl bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.govmdpi.com In this mechanism, the nitrogen atom of the pyridine (B92270) ring acts as a nucleophile, using its lone pair of electrons to attack the electrophilic carbon atom of ethyl bromide. libretexts.org

The reaction occurs in a single, concerted step where the formation of the new carbon-nitrogen bond and the cleavage of the carbon-bromine bond happen simultaneously. libretexts.org This process proceeds through a "backside attack," where the nucleophile (4-methylpyridine) approaches the carbon atom from the side opposite to the leaving group (the bromide ion). libretexts.orgmasterorganicchemistry.com This specific angle of attack is necessary because the leaving group is also electron-rich and would otherwise repel the incoming nucleophile. libretexts.org

A key feature of the SN2 mechanism is the inversion of stereochemistry at the carbon center, known as Walden inversion. masterorganicchemistry.com During the reaction, the carbon atom passes through a high-energy transition state where it is transiently five-coordinate and has a trigonal bipyramidal geometry. masterorganicchemistry.com

Influence of Reaction Conditions and Solvent Systems on Synthesis Yields

The efficiency and yield of the synthesis of this compound are significantly influenced by reaction conditions such as temperature, reaction time, and the solvent system used.

Temperature: Reaction temperatures can range from room temperature up to 150°C. google.comgoogle.com Increasing the temperature generally accelerates the reaction rate. google.com However, excessively high temperatures can lead to decreased yields and discoloration of the product. google.com A preferred temperature range is often between 50-70°C, which provides a balance between reaction speed and product quality. google.com

Solvent: While the reaction can be performed neat (without a solvent), the choice of solvent can play a critical role. chemicalbook.com Polar aprotic solvents are favored as they can help solvate the ions formed during the reaction. mdpi.com Acetonitrile (B52724) is a commonly used solvent for quaternization reactions. mdpi.commdpi.com The polarity of the solvent can have a notable effect on the reaction. researchgate.net Studies on similar pyridinium (B92312) salt syntheses have explored various solvents, including non-coordinating options like toluene (B28343) and hexane, which can influence the reaction's regioselectivity, although this is more critical when substitution can occur at multiple sites. acs.org The ratio of reactant to solvent is also important; an excessive amount of solvent can significantly slow down the reaction rate. google.com

Catalysis: In some cases, the quaternization reaction can be catalyzed by strong acids with a pKa of less than about 3, maintaining a pH range of 1-4. google.comgoogle.com

The interplay of these factors is critical for optimizing the synthesis for high yield and purity. For instance, continuous flow synthesis methods are being explored for pyridinium salts, which allow for precise control over parameters like temperature and residence time, leading to optimized yields and production rates. nih.govucla.edu

Table 1: Effect of Reaction Conditions on Pyridinium Salt Synthesis

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-methylpyridine | Ethyl bromide | None | Ambient | 24-30 | Solid product formed | chemicalbook.com |

| Pyridine | Butyl bromide | None | 138 | 0.35 (21 min) | 83% (isolated) | nih.gov |

| 4-pyrrolidino pyridine | 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one | Acetonitrile | 80 | 24 | Crystals formed | mdpi.com |

| 4-(N,N-dimethylamino)pyridine | Tosyl derivative | Acetonitrile | 70 | 1 month | 37% | mdpi.com |

Advanced Purification and Isolation Techniques for High-Purity Research Applications

For high-purity applications, such as in electrochemistry or as a research-grade chemical, purification of this compound is essential. chemimpex.comlabproinc.comtcichemicals.comfishersci.ca The most common method for purifying solid pyridinium salts is recrystallization.

After the initial synthesis, the crude product can be washed with a solvent in which the desired salt has low solubility, such as ethyl acetate, to remove unreacted starting materials and non-polar impurities. researchgate.net The washed solid is then dried under reduced pressure. researchgate.net

For recrystallization, a suitable solvent or solvent system is chosen. This often involves dissolving the crude salt in a minimal amount of a hot solvent in which it is soluble (e.g., methanol (B129727), acetonitrile) and then adding a solvent in which it is less soluble (e.g., acetone, ethyl acetate) to induce crystallization upon cooling. mdpi.com For example, a methanol/acetone mixture has been used effectively for recrystallizing similar pyridinium salts. mdpi.com The goal is to obtain well-formed crystals, which inherently exclude impurities. In some cases, single crystals suitable for X-ray diffraction can be grown directly from the reaction solution by slow cooling or evaporation. mdpi.com

For pyridine derivatives that can be challenging to purify, filtration through basic aluminum oxide can be employed to remove acidic impurities and other byproducts before final purification steps like column chromatography. nih.gov The purity of the final product is often verified using techniques like HPLC and NMR spectroscopy. tcichemicals.comresearchgate.net

Principles of Sustainable Synthesis in this compound Production

The production of ionic liquids like this compound is increasingly being viewed through the lens of green and sustainable chemistry. rsc.orgrsc.org The goal is to develop synthetic pathways that are safer, more efficient, and have a lower environmental impact. rsc.org

Key principles of sustainable synthesis applicable to this compound include:

Atom Economy: The N-alkylation reaction is inherently atom-economical, as all atoms from the reactants (4-methylpyridine and ethyl bromide) are incorporated into the final product.

Use of Safer Solvents: While effective, some traditional solvents like acetonitrile have toxicity concerns. Research into greener syntheses often focuses on using more benign solvents or conducting reactions under solvent-free conditions. mdpi.comresearchgate.net Water or ethanol (B145695) can be considered as greener solvent alternatives.

Energy Efficiency: Employing methods like ultrasound or microwave irradiation can sometimes accelerate reaction rates at lower bulk temperatures and shorter times, improving energy efficiency. researchgate.net Ultrasound irradiation has been successfully used in the synthesis of other pyridinium ionic liquids. researchgate.net

Use of Renewable Feedstocks: A long-term sustainability goal involves sourcing starting materials from renewable resources. While 4-methylpyridine is traditionally derived from petrochemical sources, research is ongoing into bio-based routes for producing pyridine derivatives. rsc.org

Waste Reduction: Optimizing reaction conditions to achieve high yields and purity minimizes waste generation from side products and purification steps. chemicalbook.com Continuous flow processes can also contribute to waste reduction through better control and efficiency. ucla.edu

Scalability and Efficiency Enhancements in Laboratory-Scale Preparations

Transitioning the synthesis of this compound from a small, exploratory scale to a larger, laboratory-scale (e.g., gram-scale or mole-scale) requires consideration of several factors to maintain efficiency and safety. youtube.com

Scalability: The direct reaction of 4-methylpyridine and an alkylating agent has been shown to be highly robust and scalable. youtube.com Syntheses of similar compounds have been successfully performed on a mole scale, yielding hundreds of grams of product in a single batch. youtube.com A significant advantage of this particular synthesis is that the purification can be as simple as filtering the crude reaction mixture, which is highly amenable to large-scale work. youtube.com

Efficiency Enhancements:

Continuous Flow Synthesis: As opposed to batch reactions, continuous flow systems offer enhanced control over reaction parameters like temperature and mixing, which is crucial for managing the exothermic nature of some quaternization reactions. nih.govucla.edu This improved control can lead to higher yields, better product consistency, and enhanced safety. ucla.edu It also provides a direct route to producing larger quantities over time. nih.gov

Process Optimization: Using techniques like Bayesian optimization in conjunction with flow chemistry can rapidly identify the optimal reaction conditions (e.g., temperature, concentration, residence time) to simultaneously maximize yield and production rate, significantly accelerating the optimization process compared to traditional one-variable-at-a-time methods. nih.govucla.edu

Heat Management: On a larger scale, the heat generated by the exothermic quaternization reaction needs to be managed effectively to prevent runaway reactions and the formation of degradation products. Using a reaction vessel with efficient heat transfer or a continuous flow setup is critical. ucla.edu

Mixing: Ensuring thorough mixing of the reactants is vital for achieving a uniform reaction rate and preventing localized overheating, especially in larger volume batch reactors.

By focusing on these aspects, the laboratory-scale preparation of this compound can be made more efficient, reliable, and scalable. youtube.com

Electrochemical Applications of 1 Ethyl 4 Methylpyridinium Bromide

Functionality as an Electrolyte Component in Advanced Electrochemical Cells

Role in Energy Storage and Conversion Devices

This pyridinium (B92312) salt has been investigated for its role in advanced energy storage systems, particularly in redox flow batteries.

Hydrogen Bromine Redox Flow Batteries (H2/Br2-RFB)

In the context of hydrogen-bromine redox flow batteries (H₂/Br₂-RFB), 1-ethyl-4-methylpyridinium bromide is not a primary example of a bromine complexing agent (BCA), though related pyridinium compounds have been studied. For instance, 1-ethylpyridinium bromide has been used in H₂/Br₂-RFB systems. researchgate.net The primary function of BCAs in these batteries is to sequester bromine, which is hazardous and volatile, into a separate, denser liquid phase, thereby improving safety and performance. researchgate.net While specific studies focusing on this compound in H₂/Br₂-RFBs are not prevalent in the provided results, the investigation of similar pyridinium-based ionic liquids highlights their potential in this application.

Secondary Zinc Halide Electrochemical Cells

In secondary zinc halide electrochemical cells, particularly zinc-bromine flow batteries (ZBFBs), various quaternary ammonium (B1175870) bromides are employed as bromine complexing agents. researchgate.net While N-ethyl-N-methylpyrrolidinium bromide (MEP) is a commonly used BCA in commercial ZBFBs, research has explored other candidates to enhance performance. nih.govrsc.org Studies have investigated the influence of different pyridinium-based additives on zinc electrodeposition. For example, the electrochemical behavior of zinc in the presence of 1-ethylpyridinium bromide has been examined, revealing complex interactions that can affect the morphology of zinc deposits. researchgate.net Although not the primary focus, the study of these related compounds provides insights into the potential role and challenges of using pyridinium salts like this compound in zinc-based batteries.

Investigation of Bromine Complexing Agent (BCA) Properties

This compound and its analogs are investigated for their ability to act as bromine complexing agents (BCAs) in bromine-based batteries. The primary role of a BCA is to safely manage the elemental bromine generated during the charging cycle.

Mechanistic Studies of Bromine Sequestration and Polybromide Formation

The mechanism of bromine sequestration involves the reaction of elemental bromine with the bromide salt of the complexing agent to form a polybromide phase. This phase is typically a dense, oily liquid that is immiscible with the aqueous electrolyte. This process effectively reduces the concentration of free bromine in the aqueous phase, which in turn minimizes the self-discharge of the battery and reduces the corrosive nature and vapor pressure of bromine. researchgate.neticl-industrialproducts.com

While detailed mechanistic studies specifically on this compound were not found, the general principle applies. For instance, in zinc-bromine flow batteries, the use of BCAs like N-ethyl-N-methylmorpholinium bromide (MEM) and N-ethyl-N-methylpyrrolidinium bromide (MEP) has been well-established for their ability to form these polybromide complexes. researchgate.net Research into alternative BCAs, including various pyridinium-based compounds, aims to improve upon the performance of these traditional agents. semanticscholar.org For example, studies on 1-alkyl-3-methyl-pyridinium bromides have shown that the resulting polybromide complex can remain liquid at low temperatures, which is advantageous for the operational range of the battery. google.com

Influence on Electrolyte Stability and Electrochemical Performance

The stability and performance of electrolytes are critical factors in the efficiency and longevity of electrochemical devices like batteries and supercapacitors. This compound has been investigated as a component of electrolytes to enhance these characteristics.

Research has shown that pyridinium-based ionic liquids can contribute to a stable electrochemical window, which is crucial for high-energy-density applications. The electrochemical stability of electrolytes containing related pyridinium compounds has been a subject of study. For instance, in the context of zinc-bromine flow batteries (ZBFBs), various quaternary ammonium bromides have been explored as bromine complexing agents to improve electrochemical performance. While not directly this compound, a study investigated similar structures like 1-ethyl-1-methylpiperidinium bromide and 1-ethylpyridinium bromide, demonstrating improved electrochemical performance compared to conventional complexing agents. semanticscholar.org

The high thermal stability of this compound is a significant advantage, making it suitable for applications that operate at elevated temperatures. chemimpex.com Its ionic nature facilitates good ionic conductivity, a key requirement for efficient charge transport within an electrolyte. chemimpex.com

The performance of ionic liquid-based electrolytes is often evaluated by their specific energy and power output in devices like electrochemical double-layer capacitors (EDLCs). For example, a study on a related compound, 1-butyl-4-methylpyridinium tetrafluoroborate (B81430), explored its use in graphene-based EDLCs. ias.ac.in By diluting the viscous ionic liquid with organic solvents like acetonitrile (B52724) and propylene (B89431) carbonate, researchers were able to achieve a high specific energy of 49 Wh kg⁻¹ and a specific power of 4.13 kW kg⁻¹. ias.ac.in This highlights the potential of tuning the properties of pyridinium-based ionic liquid electrolytes to optimize electrochemical performance.

Table 1: Electrochemical Performance of a Related Pyridinium-Based Ionic Liquid Electrolyte

| Electrolyte Composition (wt ratio) | Maximum Operating Voltage (V) | Specific Energy (Wh kg⁻¹) | Specific Power (kW kg⁻¹) |

|---|

Data from a study on 1-butyl-4-methylpyridinium tetrafluoroborate in a graphene-based EDLC. ias.ac.in

Studies on Electrodeposition and Electrodissolution Processes

The use of ionic liquids in electrodeposition and electrodissolution processes is an area of active research. These processes are fundamental to applications such as metal plating, refining, and nanomaterial synthesis.

While specific studies focusing solely on this compound in electrodeposition are not prevalent in the provided search results, the general applicability of ionic liquids in this field is well-established. For instance, research on the electrodeposition of iron was conducted using a different ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate. nih.gov This study demonstrated that the ionic liquid medium allowed for the controlled diffusion of metal ions, leading to the formation of iron nanoparticles. nih.gov This suggests that pyridinium-based ionic liquids like this compound could also serve as effective media for the electrodeposition of metals and other materials.

The unique properties of ionic liquids, including their wide electrochemical windows and ability to dissolve a variety of metal salts, make them attractive alternatives to traditional aqueous and organic electrolytes for electrodeposition.

Exploration in Novel Electrochemical Sensor Development

The development of novel electrochemical sensors is another area where ionic liquids are showing promise. Their unique solvent properties and ionic conductivity can be leveraged to create more sensitive and selective sensors.

Although the direct application of this compound in a specific electrochemical sensor is not detailed in the provided search results, its characteristics suggest potential in this field. chemimpex.com Ionic liquids can enhance the electrochemical response of analytes and improve the stability of the sensing interface.

The versatility of pyridinium-based ionic liquids allows for their use in various electrochemical techniques that are central to sensor development. Their role as an electrolyte can facilitate the detection of a wide range of chemical species. chemimpex.com

Catalytic Applications of 1 Ethyl 4 Methylpyridinium Bromide in Organic Synthesis

General Catalytic Principles and Mechanisms

The catalytic activity of 1-ethyl-4-methylpyridinium bromide in organic synthesis is attributed to several key principles, including its ability to promote reaction rates and selectivity, and to stabilize reactive intermediates.

As a catalyst, this compound can significantly accelerate the rate of chemical reactions. chemimpex.com This rate enhancement is often attributed to its ionic nature, which can provide a polar reaction medium that facilitates the dissolution of reactants and stabilizes charged transition states. The structure of the pyridinium (B92312) cation, with its ethyl and methyl substituents, can also create a specific steric and electronic environment around the reaction center, thereby influencing the chemo- and regioselectivity of the reaction. This means it can direct the reaction to favor the formation of a particular desired product over other possible isomers or side products.

Versatility in Specific Organic Transformations

The catalytic prowess of this compound extends to a variety of specific organic reactions, showcasing its versatility as a catalyst.

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. libretexts.org this compound has been shown to be an effective catalyst in these transformations. nih.gov The pyridinium cation can act as a phase-transfer catalyst, facilitating the transfer of the nucleophile from an aqueous phase to an organic phase where the substrate is located. This is particularly useful in reactions involving reactants with different solubilities. The bromide ion can also participate directly in the reaction, for example, by exchanging with the leaving group on the substrate, to form a more reactive intermediate. libretexts.org

A general representation of a nucleophilic substitution reaction is: Nu⁻ + R-LG → R-Nu + LG⁻ Where Nu⁻ is the nucleophile, R-LG is the substrate with a leaving group (LG), and R-Nu is the product. libretexts.org

Interactive Table: Examples of Nucleophilic Substitution Reactions Catalyzed by Pyridinium Salts.

| Substrate | Nucleophile | Product | Catalyst System |

|---|---|---|---|

| Alkyl Halide | Cyanide | Alkyl Cyanide | Pyridinium Salt/Aqueous Phase |

| Aryl Halide | Amine | Aryl Amine | Pyridinium Salt/Organic Solvent |

Beyond substitution reactions, this compound has found applications in oxidation and reduction processes. In certain oxidation reactions, the pyridinium ring can act as an electron shuttle, facilitating the transfer of electrons between the oxidizing agent and the substrate. Conversely, in reduction reactions, it can help to stabilize radical intermediates or participate in hydride transfer processes. The specific role of the catalyst in these reactions is highly dependent on the reaction conditions and the nature of the reactants involved.

Carbon Dioxide (CO2) Valorization via Cyclic Carbonate Synthesis

The conversion of carbon dioxide, a prevalent greenhouse gas, into valuable chemical products is a cornerstone of sustainable chemistry. One of the most prominent valorization pathways is the cycloaddition reaction of CO2 with epoxides to synthesize cyclic carbonates. This process is 100% atom-economical and provides access to compounds that are widely used as green solvents, electrolytes in lithium-ion batteries, and as monomers for polycarbonates.

The catalytic system for this reaction often involves a synergistic combination of a Lewis acid and a Lewis base. While specific studies detailing the use of this compound in this exact reaction are not prevalent in the searched literature, the mechanism is well-established for analogous quaternary ammonium (B1175870) salts, particularly those containing a bromide anion. mdpi.com Ionic liquids are known to play a crucial role in these syntheses. mdpi.com

The general mechanism proceeds via a dual activation pathway. The catalyst system activates both the epoxide and the carbon dioxide molecule. The bromide anion of the ionic liquid acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring, leading to its opening. This forms a halo-alkoxide intermediate. Simultaneously, a Lewis acidic component, which can be a metal complex or even a functional group on the ionic liquid's cation, coordinates to the epoxide's oxygen atom, facilitating the ring-opening step. Subsequently, the activated CO2 molecule is inserted into the metal-alkoxide or hydrogen-bonded alkoxide bond, ultimately leading to the formation of the cyclic carbonate and regeneration of the catalyst.

Research has shown that the nature of the anion in the ionic liquid catalyst is critical for high activity. Halide anions, especially bromide and chloride, are particularly effective. mdpi.com For instance, in studies using imidazolium-based ionic liquids combined with zinc compounds, the bromide anion exhibited good performance, whereas anions like tetrafluoroborate (B81430) (BF4⁻) and hexafluorophosphate (B91526) (PF6⁻) were found to be inactive. mdpi.com This highlights the essential role of the nucleophilic bromide in facilitating the reaction. The synergistic effect between the cation (which can possess Lewis acidity or hydrogen-bond-donating capabilities) and the nucleophilic anion is key to the high efficiency of these catalytic systems. mdpi.com

Role as a Sustainable Reaction Medium in Green Organic Chemistry

This compound is recognized as an ionic liquid, a class of compounds often termed "green solvents" due to their unique physical properties that align with the principles of green chemistry. researchgate.netiaph.in These properties include negligible vapor pressure, high thermal stability, non-flammability, and the ability to be recycled. iaph.in The use of such solvents mitigates the release of volatile organic compounds (VOCs) into the atmosphere, which are major contributors to air pollution and health hazards. iaph.in

A key application demonstrating the role of this compound as a sustainable reaction medium is in the conversion of alcohols to alkyl bromides. Research has shown its effectiveness in a solvent-free synthesis that serves as a green alternative to the classical Appel reaction. researchgate.net In a study comparing different pyridinium-based ionic liquids, an equimolar mixture of an alcohol and the ionic liquid was heated to facilitate the conversion. This compound demonstrated notable activity in this process. For example, in the conversion of n-octanol to n-octylbromide at 130°C, a 65% conversion was achieved after 5 hours. researchgate.net This showcases the dual role of the ionic liquid as both a reagent (bromide source) and a reaction medium, eliminating the need for additional, often hazardous, organic solvents. researchgate.net

The effectiveness of different pyridinium-based ionic liquids in this reaction is detailed in the table below, illustrating the influence of the cation structure on the reaction's efficiency.

Table 1: Efficiency of Various Pyridinium Bromide Ionic Liquids in the Conversion of n-Octanol to n-Octylbromide Source: Adapted from a 2018 study on green alternatives to the Appel reaction. researchgate.net

| Ionic Liquid | Reaction Temperature (°C) | % Conversion (after 5h) |

|---|---|---|

| This compound | 130 | 65 |

| 1-n-Butyl-4-methylpyridinium bromide | 140 | 100 |

The use of ionic liquids like this compound represents a significant step toward developing more environmentally benign synthetic processes by replacing volatile and toxic solvents. iaph.inresearchgate.net

Investigation of Stereoselective and Enantioselective Catalysis

Detailed investigations into the specific application of this compound as a catalyst in stereoselective and enantioselective synthesis are not extensively covered in the available research literature. While the broader class of pyridinium salts can participate as substrates in enantioselective reactions, where the nature of the counter-ion can influence stereoselectivity, specific studies employing this compound as the primary catalyst for such transformations were not identified in the search results. Further research is required to explore and characterize its potential in this advanced area of organic synthesis.

Separation Processes and Solvent Applications of 1 Ethyl 4 Methylpyridinium Bromide

Efficacy in Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a critical separation technique in the chemical industry, and the choice of solvent is paramount to its success. Ionic liquids like 1-ethyl-4-methylpyridinium bromide are recognized for their effectiveness in this area. chemimpex.com Their tunable nature, based on the combination of different cations and anions, allows for the design of solvents with high selectivity for specific compounds. utwente.nl This is particularly advantageous in separations that are difficult or energy-intensive to achieve through conventional methods like distillation, such as the separation of compounds with close boiling points or those that form azeotropes. psu.eduscialert.net

This compound is considered a versatile ionic liquid for the purification of valuable compounds from complex mixtures. chemimpex.com Its efficacy stems from its ability to selectively dissolve certain components of a mixture, allowing for their separation from the bulk solution. This characteristic is valuable in various chemical manufacturing processes where high-purity products are required. chemimpex.com The use of ionic liquids can also be beneficial in biocatalysis, where they can help in promoting enzymatic reactions for the production of materials like biofuels. chemimpex.com

One of the most challenging and important separations in the petrochemical industry is the removal of aromatic hydrocarbons (such as benzene (B151609), toluene (B28343), and xylene) from aliphatic hydrocarbons (alkanes). utwente.nlpsu.edu This separation is difficult due to the close boiling points and the formation of azeotropes. psu.eduscialert.net Liquid-liquid extraction using a selective solvent is a primary industrial method for this task. psu.edu

Ionic liquids with pyridinium (B92312) cations have been identified as promising solvents for this purpose. researchgate.net Research has shown that certain ionic liquids can effectively remove benzene from its mixtures with hexane. psu.eduscialert.net The efficiency of an extraction solvent is typically evaluated by two key parameters: the distribution coefficient (D), which measures the concentration of the target compound in the solvent phase, and the selectivity (S), which compares the distribution of the target compound to that of the other components.

Studies on related ionic liquids demonstrate their potential. For instance, the ionic liquid 1-butyl-4-methylpyridinium tetrafluoroborate (B81430) ([mebupy]BF4) has shown a high toluene/heptane selectivity and a favorable distribution coefficient compared to the industrially common solvent, sulfolane. utwente.nl While specific data for this compound is not detailed in the provided results, the performance of structurally similar pyridinium ILs suggests its potential as an effective solvent for this application. utwente.nlresearchgate.net

Table 1: Comparative Performance of an Ionic Liquid vs. Sulfolane for Toluene/Heptane Separation at 40 °C

| Solvent | Distribution Coefficient (Dtoluene) | Selectivity (Stoluene/heptane) |

|---|---|---|

| Sulfolane | 0.31 | 30.9 |

| [mebupy]BF4 | 0.44 | 53.6 |

Data sourced from a study on the selection of ionic liquids for aromatic/aliphatic separation. utwente.nl

Function as a Co-solvent or Sole Solvent in Chemical Reactions

Beyond separation processes, this compound serves as a medium for chemical reactions. chemimpex.com Its utility as a solvent is broad, with applications in organic synthesis and electrochemistry. chemimpex.comiolitec.de As a solvent, it can help stabilize reactive intermediates, which in turn enhances reaction efficiency. chemimpex.com This property is particularly beneficial in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. chemimpex.com

The negligible vapor pressure of ionic liquids is a significant advantage, reducing solvent loss and environmental impact compared to volatile organic compounds. utwente.nl this compound's solubility in both polar and non-polar solvents further increases its versatility as a reaction medium. chemimpex.com

Interfacial Phenomena and Mass Transfer Characteristics in Separation Systems

The performance of a liquid-liquid extraction system is heavily dependent on the interfacial properties and mass transfer rates between the two liquid phases. Interfacial phenomena govern the formation and stability of droplets, influencing the total interfacial area available for mass transfer. The viscosity of the ionic liquid phase is a critical factor; while some ILs have high viscosity which can hinder mass transfer, others like 1-ethylpyridinium ethylsulfate are noted for their relatively low viscosity, which is advantageous. researchgate.net

Mass transfer characteristics determine how quickly a solute moves from the feed phase to the solvent phase. This is influenced by factors such as the diffusion coefficients of the solutes in the respective phases and the degree of mixing or agitation in the extractor. The design of extraction equipment aims to maximize the interfacial area and create favorable hydrodynamic conditions to enhance the rate of mass transfer. While specific studies on the interfacial tension and mass transfer coefficients for systems involving this compound are not detailed in the search results, the general principles governing ionic liquid-based extraction systems apply. The efficiency of these systems relies on creating a large surface area between the ionic liquid and the hydrocarbon stream to facilitate the rapid and selective transfer of aromatic compounds into the IL phase. psu.edu

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-ethylpyridinium ethylsulfate |

| 1-butyl-4-methylpyridinium tetrafluoroborate |

| Benzene |

| Toluene |

| Xylene |

| Hexane |

| Heptane |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 4 Methylpyridinium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In the case of 1-Ethyl-4-methylpyridinium bromide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the cation.

Based on the structure of the 1-ethyl-4-methylpyridinium cation, the following proton signals are anticipated:

Pyridinium (B92312) Ring Protons: The protons on the pyridinium ring are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The protons at positions 2 and 6 (ortho to the nitrogen) would be the most downfield, followed by the protons at positions 3 and 5 (meta to the nitrogen).

Ethyl Group Protons: The methylene (B1212753) protons (-CH₂-) of the ethyl group, being directly attached to the positively charged nitrogen atom, will be deshielded and are expected to appear as a quartet. The terminal methyl protons (-CH₃) of the ethyl group will appear as an upfield triplet.

Methyl Group Proton: The proton of the methyl group at the 4-position of the pyridinium ring will appear as a singlet in the aromatic region, likely upfield relative to the other ring protons.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shifts for similar pyridinium salts.

Table 1: Hypothetical ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 (Pyridinium) | 8.8 - 9.0 | d | ~6-8 |

| H-3, H-5 (Pyridinium) | 7.8 - 8.0 | d | ~6-8 |

| N-CH₂ (Ethyl) | 4.5 - 4.7 | q | ~7 |

| 4-CH₃ (Pyridinium) | 2.5 - 2.7 | s | - |

| CH₃ (Ethyl) | 1.5 - 1.7 | t | ~7 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will show signals for each unique carbon atom in the cation.

The expected ¹³C NMR signals are:

Pyridinium Ring Carbons: The carbon atoms of the pyridinium ring will appear in the downfield region (δ 120-150 ppm). The carbons at positions 2, 4, and 6 will be the most downfield due to the electron-withdrawing effect of the nitrogen atom.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will be deshielded due to its proximity to the nitrogen atom. The methyl carbon (-CH₃) of the ethyl group will appear at a more upfield position.

Methyl Group Carbon: The carbon of the methyl group at the 4-position will have a characteristic chemical shift.

A hypothetical ¹³C NMR data table is provided below.

Table 2: Hypothetical ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Pyridinium) | 155 - 160 |

| C-2, C-6 (Pyridinium) | 145 - 148 |

| C-3, C-5 (Pyridinium) | 128 - 130 |

| N-CH₂ (Ethyl) | 55 - 60 |

| 4-CH₃ (Pyridinium) | 20 - 25 |

| CH₃ (Ethyl) | 15 - 20 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds. A theoretical study on the related compound 1-butyl-4-methylpyridinium bromide suggests that the FT-IR spectrum would exhibit characteristic peaks for the pyridinium ring and the alkyl chains. goums.ac.ir

Key expected vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations of the pyridinium ring are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations of the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridinium ring typically occur in the 1400-1650 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds will be present at lower frequencies.

Table 3: Expected FT-IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch (Pyridinium) | 1600 - 1650 |

| C=C Stretch (Pyridinium) | 1400 - 1600 |

| CH₂ and CH₃ Bending | 1350 - 1470 |

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, the primary ion observed would be the cation, [C₈H₁₂N]⁺. The molecular weight of this cation is approximately 122.19 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. Under mass spectrometry conditions, the cation can undergo fragmentation, providing valuable structural information. Expected fragmentation pathways for the 1-ethyl-4-methylpyridinium cation could include:

Loss of the ethyl group: Cleavage of the N-ethyl bond would result in a fragment corresponding to 4-methylpyridine (B42270).

Loss of a methyl radical: Fragmentation of the ethyl group could lead to the loss of a methyl radical.

Ring fragmentation: The pyridinium ring itself could undergo cleavage to produce smaller charged fragments.

X-ray Diffraction for Crystalline Structure Determination and Inter-ionic Interactions

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Electronic Distribution Analysis

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is sensitive to the local electronic environment of nuclei with a quadrupole moment (spin I > 1/2), such as ¹⁴N and ⁷⁹/⁸¹Br. NQR does not require an external magnetic field, making it a "zero-field" NMR technique.

A theoretical study on the related 1-butyl-4-methylpyridinium bromide using Density Functional Theory (DFT) has provided insights into the NQR parameters. goums.ac.ir For this compound, NQR could provide valuable information:

¹⁴N NQR: The ¹⁴N nucleus in the pyridinium ring would exhibit NQR signals that are sensitive to the charge distribution within the ring and the nature of the N-ethyl bond.

⁷⁹Br and ⁸¹Br NQR: The bromide anion would give rise to NQR signals whose frequencies are dependent on the electric field gradient (EFG) at the nucleus. The EFG is influenced by the proximity and arrangement of the surrounding cations, providing information about the inter-ionic interactions and crystal packing. The study on the butyl derivative indicated that the chemical shielding tensor of the bromide anion is highly isotropic. goums.ac.ir

Computational Chemistry and Theoretical Modeling of 1 Ethyl 4 Methylpyridinium Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the properties of molecules derived from 1-ethyl-4-methylpyridinium bromide. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

DFT calculations have been utilized to determine the optimized geometry of related compounds synthesized from this compound. For instance, in the synthesis of 4-cyclo(propyl- and butyl)-1-ethylpyridinium bromides, the starting material, this compound, is implicated in the reaction. The resulting cyclopropyl- and cyclobutylpyridinium salt structures were optimized using the B3LYP/6-311++G(2d,p) level of theory. arkat-usa.org This level of theory allows for the accurate prediction of molecular geometries. The study also involved calculating the torsional potential function to understand the conformational preferences of the resulting molecules. arkat-usa.org

Detailed geometrical parameters for this compound itself from DFT calculations are not explicitly reported in the available search results.

There is no specific information available in the searched literature regarding the calculation of adsorption energies of this compound on nanomaterials or other surfaces using DFT. Such studies would be valuable for applications in areas like catalysis and material science.

While a direct study on the reaction mechanisms of this compound is not found, related research provides insight. A study on the conversion of alcohols to alkyl bromides using pyridinium-based ionic liquids mentions the use of this compound. researchgate.net Although this study focused on the synthetic application, it highlights the role of the ionic liquid in the reaction. researchgate.net Another study on the alkylation of 4-picolinium salts under phase-transfer conditions involved the alkylation of this compound itself. researchgate.net Mechanistic studies involving DFT calculations have been performed on the intermediates of similar reactions, suggesting that such methods could be applied to elucidate the precise role and transformation of this compound in these processes. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction

Information regarding the application of Quantitative Structure-Property Relationship (QSPR) models to predict the physicochemical properties of this compound is not available in the searched literature. QSPR studies would enable the prediction of various properties based on the molecular structure, aiding in the design of new ionic liquids with tailored characteristics.

Ab Initio and Other Quantum Mechanical Approaches

Ab initio and other quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to investigating the molecular properties of this compound. These first-principles approaches solve the electronic structure of the molecule to derive accurate geometries, energies, and spectroscopic features. researchgate.net

Studies on similar pyridinium (B92312) and imidazolium-based ionic liquids demonstrate the power of these methods. For instance, calculations using DFT (with functionals like B3LYP and B3PW91) and ab initio Hartree-Fock (HF) methods, employing basis sets such as 6-311G+(d,p), have been successful in analyzing the properties of these compounds. researchgate.net Key findings from such computational studies include the optimized molecular geometry, the nature of the interaction between the 1-ethyl-4-methylpyridinium cation and the bromide anion, and the distribution of atomic charges through Natural Bond Orbital (NBO) analysis. goums.ac.irresearchgate.net This analysis often reveals a degree of charge transfer between the anion and the cation. researchgate.net

Furthermore, these calculations can predict vibrational spectra (Infrared and Raman), which can be compared with experimental results to validate the computational model. researchgate.net The table below summarizes common quantum mechanical methods and the properties they are used to determine for ionic liquids.

| Computational Method | Basis Set Example | Calculated Properties |

| Density Functional Theory (DFT) - B3LYP, B3PW91 | 6-311+G(2d,p) | Optimized Geometry, Vibrational Frequencies (IR/Raman), HOMO/LUMO Energies, Atomic Charges, Dipole Moment. goums.ac.irresearchgate.net |

| Ab Initio - Hartree-Fock (HF) | 6-311G+(d,p) | Molecular Geometry, Vibrational Spectra, Electronic Structure. researchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | aug-cc-pVDZ | More accurate interaction energies between cation and anion. |

Application of Conceptual Density Functional Theory (CDFT) for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) is a powerful theoretical framework that uses quantities derived from the electron density to predict and understand the chemical reactivity of molecules like this compound. nih.govpku.edu.cn It provides a set of global and local descriptors that quantify a molecule's response to chemical reactions. researchgate.net

The fundamental idea is that a molecule's reactivity is determined by how its energy changes with a change in the number of electrons. nih.gov Key global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), which are readily obtained from quantum mechanical calculations. researchgate.net

These descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the escaping tendency of electrons from the system. nih.gov

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Electrophilicity (ω): Quantifies the ability of a species to accept electrons. nih.gov

Global Nucleophilicity (N): Measures the electron-donating ability of a molecule. nih.gov

In addition to these global descriptors, local descriptors such as the Fukui function (f(r)) identify the most reactive sites within a molecule by showing where the electron density changes most significantly upon the addition or removal of an electron. nih.gov This allows for the prediction of where a nucleophilic or electrophilic attack is most likely to occur on the 1-ethyl-4-methylpyridinium cation.

The following table defines these key CDFT descriptors.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; related to electronegativity. researchgate.net |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) | Resistance to change in electron configuration. researchgate.net |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Ability of the system to accept electrons. nih.govresearchgate.net |

| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)_v(r) | Identifies reactive sites within the molecule. nih.gov |

By calculating these indices for this compound, researchers can semiquantitatively predict its stability and its reactive behavior toward other chemical species. nih.gov

Solution Phase Behavior and Intermolecular Interactions of 1 Ethyl 4 Methylpyridinium Bromide

Solute-Solvent Interactions and Solvation Phenomena

1-Ethyl-4-methylpyridinium bromide ([C₂MIm]Br) is an ionic liquid whose solution-phase behavior is governed by the interplay of electrostatic forces, hydrogen bonding, and van der Waals interactions. As a salt, it dissociates in polar solvents into the 1-ethyl-4-methylpyridinium cation ([C₂MIm]⁺) and the bromide anion (Br⁻). The solvation of these ions is highly dependent on the nature of the solvent.

In protic polar solvents like water, the bromide anion is strongly solvated through hydrogen bonds with solvent molecules. The pyridinium (B92312) cation is solvated via ion-dipole interactions, with the positive charge localized on the aromatic ring attracting the negative dipole of the water molecules. The ethyl and methyl groups on the cation introduce hydrophobic character, which can lead to interactions with non-polar regions of solvent molecules or promote self-aggregation in aqueous solutions.

In aprotic polar solvents, solvation is primarily driven by ion-dipole and dipole-dipole interactions. The lack of hydrogen bond donation from the solvent results in a different solvation shell structure around the bromide anion compared to protic solvents. The compound's versatility is highlighted by its excellent solubility in a range of both polar and non-polar solvents, which makes it a useful medium for various chemical reactions and electrochemical applications. chemimpex.com The balance between the ionic head and the small alkyl substituents allows it to bridge miscibility gaps between different types of liquids.

Adsorption Studies on Various Substrates and Interfaces

The adsorption of pyridinium-based ionic liquids onto solid surfaces is a key aspect of their application in areas like catalysis, lubrication, and electronics. While specific studies on this compound are limited, research on analogous compounds provides significant insight into its likely adsorption behavior.

Studies using density functional theory (DFT) have investigated the adsorption of similar ionic liquids, such as 1-butyl-4-methylpyridinium bromide (BMPB), on substrates like B₁₂N₁₂ nano-cages. goums.ac.ir Further research has explored the adsorption of various ionic liquids, including those with N-methylpyridinium ([MPI]⁺) cations, on 2D materials like phosphorene and arsenene. mdpi.comsemanticscholar.org These studies reveal that the ionic liquid's cation and anion typically interact simultaneously with the surface, leading to stable adsorbed layers. mdpi.comsemanticscholar.org The orientation and strength of this adsorption are dictated by a combination of electrostatic forces and weaker noncovalent interactions.

The primary driving force for the adsorption of this compound on many substrates is electrostatic interaction. goums.ac.ir The positively charged pyridinium cation is attracted to negatively charged or electron-rich sites on a surface, while the bromide anion seeks out positively charged locations.

The adsorption of ionic liquids can significantly alter the electronic properties of the substrate material. This is particularly evident in studies involving semiconductor and nanomaterial surfaces.

For instance, the adsorption of 1-butyl-4-methylpyridinium bromide on a B₁₂N₁₂ fullerene was found to increase the total dipole moment of the system from zero to 13.64 Debye, indicating a substantial electronic perturbation of the nano-cage. goums.ac.ir Similarly, studies on 2D materials like phosphorene and arsenene show that ionic liquid adsorption consistently reduces the material's band gap. mdpi.comsemanticscholar.org The extent of this reduction depends on the specific ionic liquid and the substrate's phase but can range from minor changes of 0.08 eV to more significant reductions of up to 0.52 eV. mdpi.com This band gap modulation demonstrates that the electronic properties of materials like phosphorene and arsenene are highly sensitive to the presence of an adsorbed ionic liquid layer. mdpi.comsemanticscholar.org

| Substrate | Adsorbed Ionic Liquid Analogue | Observed Effect | Magnitude of Change | Reference |

|---|---|---|---|---|

| B₁₂N₁₂ Nano-cage | 1-Butyl-4-methylpyridinium bromide (BMPB) | Increase in system dipole moment | 0.00 D to 13.64 D | goums.ac.ir |

| α-Phosphorene / α-Arsenene | [MPI]⁺-based ILs | Reduction in band gap | 0.00 - 0.08 eV | mdpi.com |

| β-Phosphorene / β-Arsenene | [MPI]⁺-based ILs | Reduction in band gap | 0.13 - 0.52 eV | mdpi.com |

Phase Behavior and Equilibria in Binary and Multicomponent Systems

The phase behavior of this compound is characteristic of many ionic liquids, exhibiting a well-defined melting point and forming various phases when mixed with other components. The melting point for the pure compound is reported in the range of 127–131 °C. chemimpex.com

In binary systems, particularly with water, the behavior is of significant interest. A process for preparing the related N-ethyl-2-methylpyridinium bromide involves reacting the components at a temperature above 95°C to ensure the product is in a liquid (molten) form. google.com This molten salt is then combined directly with water to form a clear aqueous solution. google.com This indicates complete miscibility of the molten ionic liquid with water, a common trait for ionic liquids with small alkyl chains and hydrophilic anions like bromide. The phase diagram of such a binary system would likely show a single liquid phase across a wide range of compositions and temperatures above the freezing point of the mixture. In multicomponent systems, the presence of this compound can act as a hydrotrope or co-solvent, modifying the phase behavior of otherwise immiscible liquids due to its amphiphilic character.

Self-Assembly and Aggregation Phenomena in Solution

Self-assembly is a phenomenon observed in some ionic liquids, particularly those with a sufficiently long alkyl chain, leading to the formation of micelles or other aggregates in solution. This behavior is analogous to that of traditional surfactants.

For this compound, the cation possesses a short ethyl group. Generally, significant aggregation and micelle formation in pyridinium-based ionic liquids require longer alkyl chains (typically C8 or longer). The short ethyl and methyl groups on the [C₂MIm]⁺ cation provide some amphiphilic character, but it is generally insufficient to drive strong self-assembly into well-defined micelles under normal conditions. While some degree of molecular association or clustering in solution is expected due to solvophobic effects involving the alkyl groups and electrostatic interactions, it is unlikely to be as pronounced as in its long-chain analogues. Therefore, this compound is more likely to behave as a simple salt in solution rather than a surfactant that forms distinct aggregates.

Structure Performance Relationships and Design Principles for 1 Ethyl 4 Methylpyridinium Bromide Analogues

Impact of Cationic Functionalization and Substitution Patterns on Application Performance

The performance characteristics of pyridinium-based ionic liquids are highly tunable through strategic modification of the cation. Changes to the alkyl substituents on the nitrogen atom and the pyridinium (B92312) ring itself can significantly alter properties like viscosity, hydrophobicity, and melting point, which in turn dictates their suitability for various applications.

Research into N-alkylpyridinium ionic liquids demonstrates that the length of the alkyl chain is a critical design parameter. A systematic study of N-alkyl pyridinium cations ([CnPy]⁺, where n=2, 4, 6, etc.) revealed significant variations in the vibrational spectra as the alkyl chain length increases. researchgate.net This indicates a change in the microscopic organization and intermolecular forces within the liquid, which directly correlates to macroscopic properties. For instance, increasing the alkyl chain length generally leads to higher viscosity and hydrophobicity. researchgate.net While specific performance data for a homologous series of 1-alkyl-4-methylpyridinium bromides is not extensively detailed in singular reports, the principles established for N-alkyl pyridinium salts are directly applicable.

Functionalization of the alkyl chain offers another avenue for tuning performance. The introduction of groups like hydroxyl (-OH) or nitrile (-CN) can impart specific functionalities. For example, nitrile-functionalized pyridinium ionic liquids have been shown to improve the retention of palladium catalysts in coupling reactions. researchgate.net This is attributed to the coordinating ability of the nitrile group, which helps to prevent leaching of the metal catalyst, thereby enhancing recyclability and process efficiency. Similarly, hydroxyl groups can alter the hydrogen bonding network and polarity of the ionic liquid, affecting its solvent properties and interaction with other components in a system.

Table 1: Investigated Analogues of N-Alkyl Pyridinium Bromide This table summarizes a series of N-alkyl pyridinium bromide salts studied to understand the effect of N-alkyl chain length on their structural properties.

| Cation Name | Abbreviation | Alkyl Chain Length (n) |

| 1-Ethylpyridinium | [C₂Py]⁺ | 2 |

| 1-Butylpyridinium (B1220074) | [C₄Py]⁺ | 4 |

| 1-Hexylpyridinium (B1223320) | [C₆Py]⁺ | 6 |

| 1-Octylpyridinium | [C₈Py]⁺ | 8 |

| 1-Decylpyridinium | [C₁₀Py]⁺ | 10 |

| 1-Dodecylpyridinium | [C₁₂Py]⁺ | 12 |

| 1-Tetradecylpyridinium | [C₁₄Py]⁺ | 14 |

Data sourced from a spectroscopic study on N-alkyl pyridinium ionic liquids. researchgate.net

Influence of Anionic Counterparts on Systemic Properties and Reactivity

While the cation provides the fundamental scaffold, the anionic counterpart is a primary determinant of the systemic properties and reactivity of a pyridinium salt. The choice of anion dictates key characteristics such as thermal stability, viscosity, solubility, and its ability to interact with and stabilize other chemical species.

The thermal stability of pyridinium ionic liquids is strongly correlated with the coordinating ability of the anion. Salts with strongly coordinating anions, such as halides (Cl⁻, Br⁻), generally exhibit lower decomposition temperatures. In contrast, anions with low coordinating ability, like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) and hexafluorophosphate (B91526) ([PF₆]⁻), form ionic liquids with significantly higher thermal stability. This trend is due to the stronger interaction between a more nucleophilic anion and the cation, which can facilitate decomposition pathways at lower temperatures.

The anion's nature also profoundly affects the reactivity and performance in specific applications. In a study on the hydrolytic activity of Candida rugosa lipase (B570770) in a methanol-water system, a pyridinium-based ionic liquid with a bromide anion was shown to stabilize the enzyme more effectively than its counterpart with a tetrafluoroborate (B81430) ([BF₄]⁻) anion. This resulted in a 15.61% increase in lipase activity when the bromide salt was used as a cosolvent. Molecular dynamics simulations supported this finding, indicating that the bromide anion forms more favorable short-range interactions with the lipase, thus preserving its conformational stability against the denaturing effect of methanol (B129727).

The physical properties of the bulk liquid are also heavily influenced by the anion. A comparison of N-alkyl pyridinium salts with bromide, tetrafluoroborate, and bis(trifluoromethylsulfonyl)imide anions shows distinct differences in their spectroscopic and, by extension, physical behaviors. The anion type modifies the extent of microscopic segregation of polar and non-polar domains within the liquid, a key feature of ionic liquids that governs their solvent properties.

Table 2: Comparison of Physicochemical Properties for 1-Butyl-4-methylpyridinium and 1-Butyl-3-methylimidazolium Salts with Different Anions This table provides a comparative look at how the anion affects key physical properties in related pyridinium and imidazolium (B1220033) ionic liquids.

| Ionic Liquid | Anion | Melting Point (°C) | Density (g/cm³) | Viscosity (cP) |

| 1-Butyl-4-methylpyridinium Bromide | Br⁻ | 135-139 | N/A | N/A |

| 1-Butyl-4-methylpyridinium Tetrafluoroborate | [BF₄]⁻ | -28 | 1.18 (at 22°C) | 342 (at 20°C) |

| 1-Butyl-3-methylimidazolium Chloride | Cl⁻ | 70 | 1.08 (at 22°C) | N/A |

| 1-Butyl-3-methylimidazolium Tetrafluoroborate | [BF₄]⁻ | -81 | 1.21 (at 20°C) | 154 (at 20°C) |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate | [PF₆]⁻ | 6.5 | 1.37 (at 20°C) | 312 (at 20°C) |

Data compiled from various sources for comparative purposes.

Steric and Electronic Effects on Catalytic Activity and Selectivity

The catalytic performance of systems involving 1-Ethyl-4-methylpyridinium bromide and its analogues is governed by a delicate balance of steric and electronic factors. These factors, originating from the structure of the pyridinium cation, can dictate both the rate of a reaction (activity) and the preferential formation of one product over another (selectivity).

Electronic Effects: The electronic nature of the pyridinium ring can be modulated by substituents. The methyl group at the 4-position in this compound is an electron-donating group. This increases the electron density on the nitrogen atom of the pyridinium ring compared to an unsubstituted pyridinium cation. An XPS study on picolinium (methylpyridinium) ionic liquids confirmed this effect, showing that methylation of the ring leads to a measurable increase in electron density at the nitrogen center. This electronic modification can influence how the cation interacts with substrates, catalysts, or intermediates in a reaction medium. For example, in the electrochemical reduction of CO₂, N-methyl pyridinium was found to be non-electroactive at a platinum electrode, unlike the unsubstituted pyridinium ion, highlighting a significant change in reactivity due to N-alkylation.

Steric Effects: Steric hindrance plays a crucial role in controlling the selectivity of reactions involving the pyridinium ring. The ring has multiple potentially reactive sites, primarily the C2, C4, and C6 positions, which are susceptible to nucleophilic attack. The presence of substituents can block or hinder access to certain positions. For instance, in SNAr reactions, bulky groups at the 2- and 6-positions can render the ipso-carbon unreactive due to steric congestion. This principle is exploited to direct reactions to a specific site. A study on the regiodivergent alkylation of pyridine (B92270) demonstrated that sterically hindered reagents (like sec-butyllithium) favored attack at the more crowded C2 position, while less hindered reagents (like methyllithium) preferentially attacked the C4 position. This illustrates how steric bulk can override typical electronic preferences to achieve a desired selectivity.

Table 3: Illustrative Example of Steric and Reagent Control on the Selectivity of Pyridine Alkylation This table demonstrates how the choice of reagent, which imparts different steric and electronic properties, can control the regioselectivity of a reaction.

| Reagent (Activator) | Dominant Product | Selectivity (C4:C2 ratio) | Key Factor |

| Methyllithium (MeLi) | C4-Alkylated Pyridine | 95:5 | Electronic Preference / Low Steric Hindrance |

| n-Butyllithium (nBuLi) | Mixture | 52:48 | Intermediate Steric Hindrance |

| sec-Butyllithium (sBuLi) | C2-Alkylated Pyridine | 12:88 | High Steric Hindrance |

Data adapted from a study on the regiodivergent alkylation of pyridine, illustrating the principle of steric control. acs.org

Comparative Studies with Other Pyridinium and Diverse Ionic Liquid Structures

To contextualize the properties of this compound, it is essential to compare it with other pyridinium salts and different classes of ionic liquids, such as those based on imidazolium and pyrrolidinium (B1226570) cations. These comparisons reveal the relative advantages and disadvantages of each structural motif.

Comparison with Other Pyridinium ILs: Within the pyridinium family, the length of the N-alkyl chain is a key differentiator. As the chain length increases from ethyl to butyl, hexyl, and beyond, properties such as viscosity and hydrophobicity generally increase, while density tends to decrease. For example, a comparative study of 1-butylpyridinium and 1-hexylpyridinium salts showed clear trends in their thermophysical properties, with the hexyl derivative exhibiting higher viscosity. chemrxiv.org Ionic liquids based on this compound are expected to have lower viscosity and higher water solubility compared to their longer-chain analogues like 1-Butyl-4-methylpyridinium bromide.

Comparison with Imidazolium ILs: Imidazolium-based ionic liquids are the most widely studied class and serve as a common benchmark. Generally, pyridinium ionic liquids exhibit higher melting points and are often more viscous than their direct imidazolium analogues. acs.org For instance, a systematic study comparing 1-butyl-3-methylpyridinium (B1228570) ([BMPy]⁺) and 1-butyl-3-methylimidazolium ([BMIM]⁺) salts found that the intermolecular interaction strength is typically stronger in the [BMIM]⁺-based ionic liquids. mdpi.com This can lead to differences in properties like density and self-diffusion coefficients. However, pyridinium salts possess some unique advantages, including different bactericidal effects and potentially lower costs due to the inexpensiveness of pyridine relative to methylimidazole.

Comparison with Pyrrolidinium ILs: Pyrrolidinium-based ionic liquids are known for their high electrochemical and thermal stability, often superior to that of imidazolium analogues. researchgate.net This makes them particularly attractive for applications in batteries and heat-transfer fluids. While imidazolium ILs may have slightly lower viscosity, pyrrolidinium salts are noted for being potentially less toxic, enhancing their "green" credentials. The saturated ring of the pyrrolidinium cation, compared to the aromatic ring of the pyridinium cation, leads to significant differences in electronic structure and potential reactivity.

Table 4: Comparative Physicochemical Properties of Different Ionic Liquid Families This table compares key properties of this compound with representative examples from other major ionic liquid families.

| Ionic Liquid | Cation Family | Anion | Melting Point (°C) | Density (g/mL @ 25°C) |

| This compound | Pyridinium | Br⁻ | 127 - 131 | N/A |

| 1-Butyl-4-methylpyridinium Tetrafluoroborate | Pyridinium | [BF₄]⁻ | -28 | ~1.19 |

| 1-Ethyl-3-methylimidazolium (B1214524) Tetrafluoroborate | Imidazolium | [BF₄]⁻ | 15 | 1.29 |

| 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide | Pyrrolidinium | [NTf₂]⁻ | -9 | 1.43 |

Data compiled from various sources for comparative analysis.

Future Research Directions and Emerging Applications of 1 Ethyl 4 Methylpyridinium Bromide

Advancements in Materials Science Applications (e.g., Battery and Electronic Materials)

The role of 1-Ethyl-4-methylpyridinium bromide in materials science is expanding, with a particular focus on energy storage and electronic applications. As an ionic liquid, it is being explored as a key component in the development of advanced materials with tailored properties. chemimpex.com Its application as an electrolyte in electrochemical cells is a primary area of investigation, aimed at enhancing the conductivity and efficiency of energy storage devices such as batteries and fuel cells. chemimpex.com